An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic Acid
An In-depth Technical Guide to 3-Bromo-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Bromo-4,5-dimethoxybenzoic acid. The information is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and organic synthesis.
Chemical and Physical Properties
3-Bromo-4,5-dimethoxybenzoic acid is a halogenated and methoxylated derivative of benzoic acid. Its chemical structure and the presence of bromine and methoxy functional groups make it a valuable intermediate in organic synthesis and a candidate for biological evaluation.
Table 1: Physicochemical Properties of 3-Bromo-4,5-dimethoxybenzoic acid
| Property | Value | Source/Method |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [1] |
| CAS Number | 20731-48-0 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 193.0 - 197.0 °C | [2] |
| Boiling Point | 368.2 °C (Predicted) | Prediction |
| pKa | 3.85 (Predicted) | Prediction |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data for 3-Bromo-4,5-dimethoxybenzoic acid in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~7.4 | Singlet | 1H | Ar-H |
| ~7.2 | Singlet | 1H | Ar-H |
| 3.92 | Singlet | 3H | -OCH₃ |
| 3.88 | Singlet | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for 3-Bromo-4,5-dimethoxybenzoic acid in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~170 | -COOH |
| ~152 | Ar-C-O |
| ~148 | Ar-C-O |
| ~125 | Ar-C |
| ~118 | Ar-C-Br |
| ~115 | Ar-C |
| ~112 | Ar-C |
| 61.0 | -OCH₃ |
| 56.5 | -OCH₃ |
Table 4: Predicted Key IR Absorption Bands for 3-Bromo-4,5-dimethoxybenzoic acid
| Wavenumber (cm⁻¹) | Vibration |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | C=C stretch (Aromatic ring) |
| ~1250 | C-O stretch |
| ~600-700 | C-Br stretch |
Table 5: Predicted Mass Spectrometry Fragmentation for 3-Bromo-4,5-dimethoxybenzoic acid
| m/z | Assignment |
| 260/262 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 245/247 | [M - CH₃]⁺ |
| 217/219 | [M - COOH]⁺ |
| 188 | [M - Br]⁺ |
Experimental Protocols
Synthesis of 3-Bromo-4,5-dimethoxybenzoic acid
A common method for the synthesis of 3-Bromo-4,5-dimethoxybenzoic acid involves the electrophilic bromination of 4,5-dimethoxybenzoic acid. The following is a representative protocol adapted from procedures for similar compounds.
Materials:
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4,5-dimethoxybenzoic acid
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N-Bromosuccinimide (NBS)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ice bath
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Stir plate and stir bar
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Round-bottom flask
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Standard workup and purification equipment
Procedure:
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Dissolve 4,5-dimethoxybenzoic acid in anhydrous DMF in a round-bottom flask.
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Cool the solution to 0 °C using an ice bath.
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Slowly add N-Bromosuccinimide (1.1 equivalents) to the stirred solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash with cold water.
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The crude product can be purified by recrystallization.
Purification by Recrystallization
Procedure:
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Dissolve the crude 3-Bromo-4,5-dimethoxybenzoic acid in a minimal amount of a hot solvent mixture (e.g., ethanol/water).
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Allow the solution to cool slowly to room temperature to induce crystallization.
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Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
Spectroscopic Analysis
Procedure for NMR, IR, and Mass Spectrometry:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
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Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
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Mass Spectrometry (MS): Analyze a dilute solution of the compound using a mass spectrometer, typically with Electrospray Ionization (ESI) or another suitable ionization technique.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of 3-Bromo-4,5-dimethoxybenzoic acid is limited in publicly available literature. However, the bioactivity of structurally related compounds provides a strong basis for predicting its potential therapeutic applications.
Potential as an Anti-inflammatory and Antioxidant Agent
The structurally similar compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to possess significant anti-inflammatory and antioxidant properties. Studies have indicated that this related aldehyde can suppress the production of pro-inflammatory cytokines and reduce oxidative stress. The proposed mechanism of action involves the modulation of key signaling pathways such as the NF-κB and Nrf2 pathways. Given the structural similarity, it is plausible that 3-Bromo-4,5-dimethoxybenzoic acid could exhibit similar biological effects.
Potential as an Anticancer Agent
The presence of bromine and methoxy groups on an aromatic scaffold is a feature found in various compounds investigated for anticancer activity. These functional groups can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Derivatives of similar benzoic acids have been explored as inhibitors of protein kinases, which are critical regulators of cell proliferation and survival. Therefore, 3-Bromo-4,5-dimethoxybenzoic acid and its derivatives represent a promising area for cancer research.[3]
Safety and Handling
3-Bromo-4,5-dimethoxybenzoic acid should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the available information on 3-Bromo-4,5-dimethoxybenzoic acid. Further experimental investigation is required to fully elucidate its chemical and biological properties.
